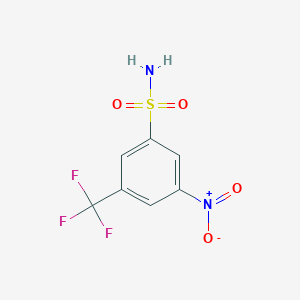
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is likely an organic compound that contains a benzene ring with nitro (-NO2), trifluoromethyl (-CF3), and sulfonyl chloride (-SO2Cl) functional groups . The presence of these functional groups suggests that this compound could be reactive and might be used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds . The nitro, trifluoromethyl, and sulfonyl chloride groups would be attached to the benzene ring at the 3rd, 5th, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring less reactive towards electrophilic aromatic substitution reactions . The sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
C7H4ClF3NO4S\text{C}_7\text{H}_4\text{ClF}_3\text{NO}_4\text{S}C7H4ClF3NO4S
(CAS Number: 1227582-49-1), exhibits interesting properties that make it relevant in various fields. Here are six unique applications:- Researchers often employ this compound to synthesize novel pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug design .
- By incorporating this sulfonyl chloride into pesticide structures, scientists aim to enhance efficacy, selectivity, and environmental safety .
- This compound may find applications in designing specialty polymers, such as those used in drug delivery systems, coatings, or membranes .
- Photoredox reactions involving this compound can lead to the formation of C–C or C–heteroatom bonds, enabling the synthesis of complex molecules .
- This compound serves as a precursor for other trifluoromethylated compounds, which find applications in medicinal chemistry, materials science, and agrochemicals .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Materials Science and Polymer Chemistry
Photoredox Catalysis
Fluorinated Building Blocks
Combinatorial Chemistry and High-Throughput Screening
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the nitration of 3-trifluoromethylbenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl chloride.", "Starting Materials": [ "3-trifluoromethylbenzene", "Nitric acid", "Sulfuric acid", "Chlorine gas" ], "Reaction": [ "Nitration of 3-trifluoromethylbenzene using nitric acid and sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene", "Sulfonation of 3-nitro-5-trifluoromethylbenzene using sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid", "Conversion of 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid to 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride using chlorine gas" ] } | |
CAS-Nummer |
1227582-49-1 |
Produktname |
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
Molekularformel |
C7H3ClF3NO4S |
Molekulargewicht |
289.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



